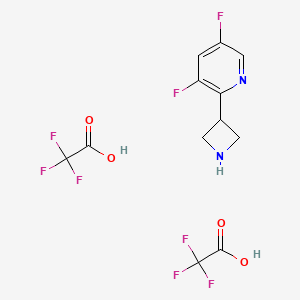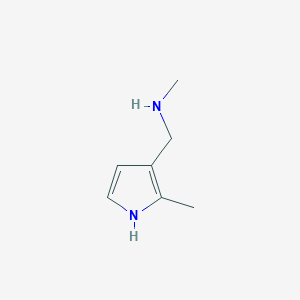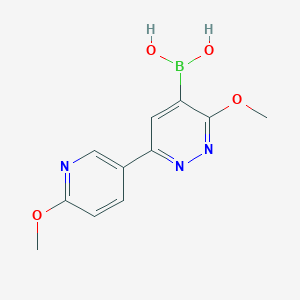
(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its potential applications in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of methoxy groups and a boronic acid functional group, which makes it a versatile reagent in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid typically involves the reaction of appropriate pyridazine and pyridine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions usually include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones
Reduction: Formation of corresponding amines or hydrocarbons
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Use of nucleophiles like amines or alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or hydrocarbons.
科学的研究の応用
(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Exploration of its role in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of (3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
Uniqueness
(3-Methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl)boronic acid is unique due to its dual methoxy groups and pyridazinyl structure, which provide distinct reactivity and selectivity in chemical reactions compared to other boronic acids.
特性
分子式 |
C11H12BN3O4 |
|---|---|
分子量 |
261.04 g/mol |
IUPAC名 |
[3-methoxy-6-(6-methoxypyridin-3-yl)pyridazin-4-yl]boronic acid |
InChI |
InChI=1S/C11H12BN3O4/c1-18-10-4-3-7(6-13-10)9-5-8(12(16)17)11(19-2)15-14-9/h3-6,16-17H,1-2H3 |
InChIキー |
VEDQOVDARUPCNV-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NN=C1OC)C2=CN=C(C=C2)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


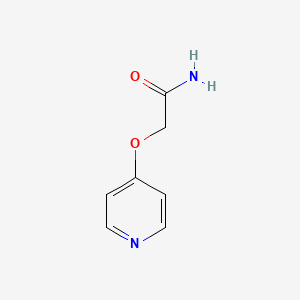
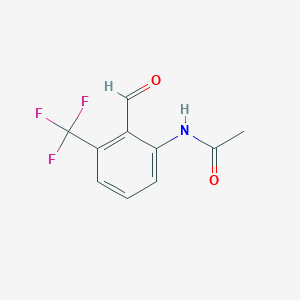
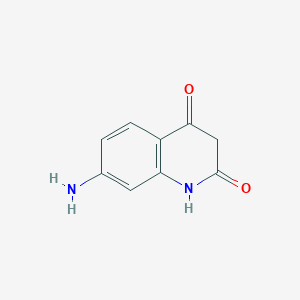
![(1R,2S,3R,4R)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12970848.png)
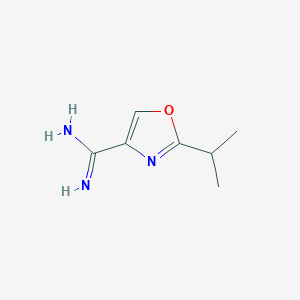
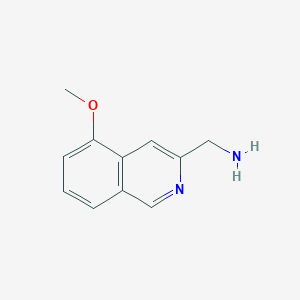
![5,8-Dichloropyrido[3,4-b]pyrazine](/img/structure/B12970880.png)
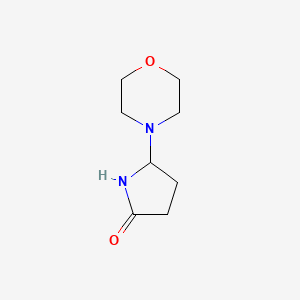
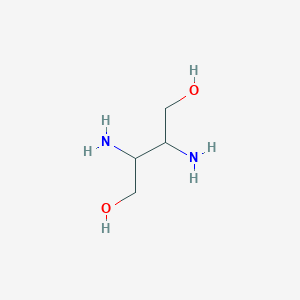
![3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one](/img/structure/B12970902.png)

